Batilol

Descripción

Propiedades

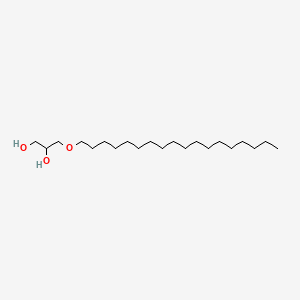

IUPAC Name |

3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047799 | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Batyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-62-7, 68990-53-4 | |

| Record name | Batyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batilol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-22 mono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Batilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Batilol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether also known as batyl alcohol, is a naturally occurring compound found in shark liver oil and mammalian bone marrow. While historically noted for its role in hematopoiesis, recent research has begun to elucidate a more complex mechanism of action involving the modulation of key signaling pathways integral to cellular proliferation, inflammation, and immune response. This technical guide synthesizes the current understanding of this compound's molecular interactions, focusing on its role as an inhibitor of Protein Kinase C (PKC), its influence on macrophage activation, and its impact on hematopoietic processes. This document provides a framework for future investigation into the therapeutic potential of this multifaceted lipid molecule.

Introduction

This compound (1-O-octadecylglycerol) is a member of the alkylglycerol class of ether lipids. Its amphiphilic nature, conferred by a long alkyl chain and a glycerol (B35011) backbone, allows it to integrate into cellular membranes, a key feature underpinning its biological activities. While some commercial sources have paradoxically described this compound as an inflammatory agent, a growing body of scientific literature points towards its role in the negative regulation of inflammatory and proliferative signaling pathways. This guide will delve into the core mechanisms through which this compound exerts its effects at the cellular and molecular level.

Core Mechanism of Action: Protein Kinase C Inhibition

The primary and most well-documented mechanism of action for this compound and other alkylglycerols is the inhibition of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Competitive Inhibition of Diacylglycerol (DAG) Binding

PKC is allosterically activated by the second messenger diacylglycerol (DAG). Structurally, this compound resembles DAG, enabling it to act as a competitive antagonist at the DAG binding site within the C1 domain of conventional and novel PKC isoforms. By competitively inhibiting the binding of DAG, this compound prevents the conformational changes required for PKC activation, thereby downregulating its downstream signaling cascades.[1][2] This inhibitory action has been demonstrated to be dose-dependent in in-vitro assays.[2]

Hematopoietic Effects

One of the earliest recognized biological activities of this compound is its ability to stimulate hematopoiesis, the process of blood cell formation. This effect is thought to occur in the bone marrow, a primary site of this compound localization.

Stimulation of Blood Cell Production

The precise molecular targets and signaling pathways through which this compound stimulates hematopoiesis are not yet fully defined. It is hypothesized that this compound may influence the proliferation and differentiation of hematopoietic stem and progenitor cells, leading to an increase in the production of various blood cell lineages.

dot

Experimental Protocols

Detailed, standardized protocols for investigating the specific effects of this compound are crucial for advancing our understanding of its mechanism of action. The following outlines general methodologies for key experiments.

In Vitro Protein Kinase C Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PKC activity.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant PKC isoforms and a suitable peptide substrate (e.g., myelin basic protein or a fluorescently labeled synthetic peptide) are prepared in a kinase buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Kinase Reaction: The PKC enzyme is pre-incubated with varying concentrations of this compound or vehicle control. The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the unincorporated radiolabeled ATP and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

dot

Macrophage Activation and Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization and cytokine production.

Methodology:

-

Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured.

-

Treatment: Cells are treated with this compound at various concentrations in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1 polarization, IL-4 for M2 polarization).

-

Analysis of Polarization Markers: Cell surface markers indicative of M1 (e.g., CD86) and M2 (e.g., CD206) polarization are analyzed by flow cytometry.

-

Cytokine Profiling: The levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant are quantified using ELISA or multiplex bead assays.

-

Gene Expression Analysis: Changes in the expression of genes associated with M1 and M2 phenotypes are assessed by quantitative real-time PCR (qRT-PCR).

In Vitro Hematopoiesis Assay (Colony-Forming Unit Assay)

Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

-

Cell Isolation: Hematopoietic progenitor cells are isolated from bone marrow.

-

Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Colony Counting: After a suitable incubation period (typically 7-14 days), the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E) are enumerated under a microscope.

-

Data Analysis: The effect of this compound on the proliferation and differentiation of different hematopoietic lineages is determined by comparing the number and type of colonies in treated versus control cultures.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound's primary mechanism of action involves the inhibition of Protein Kinase C, with additional immunomodulatory and hematopoietic effects. However, significant gaps in our knowledge remain. The conflicting reports of this compound as both a pro- and anti-inflammatory agent warrant further investigation, potentially through detailed analysis of its effects on the NF-κB signaling pathway and a broader range of inflammatory mediators.

Future research should prioritize:

-

Quantitative analysis: Determining the IC50 and Ki values of this compound for specific PKC isoforms.

-

Clarification of inflammatory role: Investigating the effects of this compound on NF-κB signaling and the production of a comprehensive panel of pro- and anti-inflammatory cytokines in various cell types.

-

In vivo studies: Validating the in vitro findings in relevant animal models of disease to assess the therapeutic potential of this compound.

A deeper understanding of the multifaceted mechanism of action of this compound will be instrumental in unlocking its potential for the development of novel therapeutics for a range of disorders, from proliferative diseases to immune dysregulation.

References

Batilol's Role in Hematopoietic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether also known as batyl alcohol, has been identified in historical and preclinical research as a potential modulator of hematopoiesis. Found naturally in shark liver oil and hematopoietic organs such as bone marrow, this compound belongs to a class of compounds known as alkoxyglycerols.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in hematopoietic regulation, drawing from available scientific literature. It summarizes the qualitative and limited quantitative data, outlines relevant experimental methodologies, and proposes potential signaling pathways based on the known biological activities of related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in hematological contexts.

Introduction to this compound and Hematopoiesis

Hematopoiesis is the intricate process responsible for the formation and development of all mature blood cells from hematopoietic stem cells (HSCs). This process is tightly regulated by a complex network of cytokines, growth factors, and interactions within the bone marrow microenvironment. This compound (1-O-octadecylglycerol) is an alkoxyglycerol that has been investigated for its biological activities, including its influence on the hematopoietic system.[1][2] Early studies, primarily from the mid-20th century, suggested that this compound and other related alkoxyglycerols could stimulate hematopoiesis, including erythropoiesis (red blood cell production), thrombopoiesis (platelet production), and granulopoiesis (granulocyte production).[1]

While modern, in-depth research specifically on this compound's hematopoietic effects is limited, the existing evidence warrants a consolidated review to spur further investigation into its potential therapeutic applications, such as in recovery from myelosuppression or in certain hematological disorders.

Quantitative Data on the Hematopoietic Effects of this compound and Alkoxyglycerols

Quantitative data on the specific effects of purified this compound on hematopoietic lineages are scarce in recently published literature. The available information is largely qualitative or derived from studies on complex mixtures like shark liver oil, or from older research that is not readily accessible in full detail. The following table summarizes the general findings from the available literature on alkoxyglycerols, including this compound.

| Substance | Hematopoietic Lineage Affected | Observed Effect | Source(s) |

| This compound (Batyl Alcohol) | Erythrocytes, Thrombocytes, Granulocytes | Stimulation of production | [1] |

| Chimyl Alcohol | General Hematopoiesis | Stimulation | |

| Selachyl Alcohol | General Hematopoiesis | No significant hematopoietic activity reported in some studies | |

| Alkoxyglycerol Mixture (from Shark Liver Oil) | Leukocytes, Thrombocytes | Increase in counts |

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its effects on hematopoiesis have not been fully elucidated. However, a prominent hypothesis centers on its role as a precursor for the biosynthesis of ether phospholipids, such as Platelet-Activating Factor (PAF). PAF is a potent signaling molecule known to have stimulatory effects on bone marrow cells.

The proposed pathway involves the incorporation of this compound into cell membranes and its subsequent conversion to PAF or PAF-like molecules. These molecules can then bind to their cognate receptors on hematopoietic stem and progenitor cells, initiating intracellular signaling cascades that promote proliferation and differentiation.

Below is a diagram illustrating the proposed signaling pathway for this compound's hematopoietic effects via PAF receptor signaling.

Caption: Proposed signaling pathway of this compound in hematopoietic regulation.

Experimental Protocols

Due to the limited availability of modern, detailed experimental protocols specific to this compound, the following sections outline standardized, adaptable methodologies for investigating its hematopoietic effects. These protocols are based on established techniques in hematology and stem cell biology.

In Vitro Colony-Forming Unit (CFU) Assay

This assay is a cornerstone for assessing the proliferation and differentiation of hematopoietic progenitor cells in response to a test compound.

Objective: To determine the effect of this compound on the formation of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for early erythroid, and CFU-GEMM for mixed lineage).

Materials:

-

Cryopreserved or freshly isolated human or murine bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs).

-

MethoCult™ medium (or equivalent semi-solid medium) containing appropriate cytokines for the desired lineages.

-

This compound (solubilized in a suitable vehicle, e.g., DMSO).

-

Iscove's Modified Dulbecco's Medium (IMDM).

-

Fetal Bovine Serum (FBS).

-

35 mm culture dishes.

Procedure:

-

Thaw or isolate BMMCs/HSPCs and determine cell viability and concentration.

-

Prepare a stock solution of this compound in the chosen vehicle. Create a dilution series to test a range of concentrations.

-

Resuspend the cells in IMDM with 2% FBS at a concentration suitable for plating (e.g., 1 x 10^5 BMMCs/mL or 1,000 HSPCs/mL).

-

Add the cell suspension and the this compound dilutions (or vehicle control) to the MethoCult™ medium and vortex thoroughly.

-

Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring even distribution.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Enumerate and classify the hematopoietic colonies under an inverted microscope based on their morphology.

In Vivo Murine Model of Myelosuppression and Recovery

This model allows for the evaluation of this compound's ability to accelerate hematopoietic recovery following chemotherapy-induced myelosuppression.

Objective: To assess the in vivo efficacy of this compound in promoting the recovery of peripheral blood cell counts and bone marrow cellularity after myelosuppression.

Materials:

-

8-10 week old C57BL/6 mice.

-

Myelosuppressive agent (e.g., 5-fluorouracil (B62378) [5-FU] or cyclophosphamide).

-

This compound preparation for oral gavage or intraperitoneal injection.

-

Vehicle control.

-

EDTA-coated microtainer tubes for blood collection.

-

Flow cytometry antibodies for hematopoietic stem and progenitor cell analysis (e.g., Lineage cocktail, Sca-1, c-Kit, CD34, CD16/32).

Procedure:

-

Induce myelosuppression by administering a single dose of 5-FU (e.g., 150 mg/kg) via intraperitoneal injection.

-

Beginning on day 1 post-5-FU, administer this compound or vehicle control daily for a specified duration (e.g., 10-14 days).

-

Perform serial peripheral blood collections (e.g., every 2-3 days) via tail vein or saphenous vein puncture.

-

Analyze blood samples for complete blood counts (CBC) to determine white blood cell, red blood cell, and platelet counts.

-

At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.

-

Determine total bone marrow cellularity.

-

Perform flow cytometric analysis on bone marrow cells to quantify the populations of hematopoietic stem and progenitor cells (e.g., LSK cells: Lin-Sca-1+c-Kit+).

Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.

Caption: Workflow for the in vitro Colony-Forming Unit (CFU) assay.

Caption: Workflow for the in vivo murine model of myelosuppression and recovery.

Conclusion and Future Directions

This compound presents an intriguing, albeit historically researched, candidate for hematopoietic modulation. The existing literature consistently suggests a stimulatory effect on multiple blood cell lineages, a property that could hold significant therapeutic value. However, the lack of robust, modern, and mechanistic studies is a clear gap in the current understanding.

Future research should focus on:

-

Revisiting the hematopoietic effects of purified this compound using contemporary in vitro and in vivo models to generate reliable quantitative data.

-

Elucidating the precise molecular mechanisms of action , including the validation of the PAF signaling pathway hypothesis and the exploration of other potential pathways.

-

Investigating the therapeutic potential of this compound in clinically relevant models of bone marrow failure, chemotherapy-induced myelosuppression, and other hematological disorders.

-

Conducting well-controlled preclinical toxicology and pharmacokinetic studies to establish a safety profile and dosing parameters for potential clinical translation.

By addressing these key areas, the scientific community can build upon the foundational knowledge of this compound and potentially unlock a novel therapeutic agent for the management of a range of hematological conditions.

References

discovery and natural sources of Batilol

An In-depth Technical Guide to the Discovery and Natural Sources of Batilol

Introduction

This compound, chemically known as (±)-3-(octadecyloxy)propane-1,2-diol, is a naturally occurring alkylglycerol. As a monoether of glycerol (B35011) and stearyl alcohol, it is a key component of the ether lipids found in various biological systems. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and the experimental methodologies used for its isolation and characterization. Furthermore, it delves into the metabolic pathways involving this compound, offering insights for researchers, scientists, and professionals in drug development.

Discovery and Identification

The first isolation and identification of this compound from a natural source was a significant milestone in lipid biochemistry. In 1941, a team of researchers led by Harry N. Holmes reported the successful isolation of batyl alcohol and cholesterol from yellow bone marrow.[1] Their work laid the foundation for understanding the structure and distribution of this class of ether lipids in mammalian tissues.

Natural Sources of this compound

This compound is predominantly found in marine organisms, particularly in the liver oils of sharks and rays. It is also present in hematopoietic (blood-forming) tissues of mammals, such as bone marrow, and has been identified in human breast milk.[2]

Marine Sources

The liver of deep-sea sharks is the most abundant natural source of this compound and other alkylglycerols.[3] These compounds are thought to play a role in buoyancy control for these cartilaginous fish that lack a swim bladder. The concentration of alkylglycerols, including this compound, can vary significantly between different shark species. For instance, the liver oil of the shark Centrophorus squamosus is a known rich source.[4] this compound has also been reported in other marine invertebrates, such as the soft corals Lobophytum and Sarcophyton crassocaule.[5]

Mammalian Sources

In mammals, this compound is found in tissues with high cellular turnover and lipid metabolism. As mentioned, its initial discovery was in yellow bone marrow. It is also a component of lipid membranes in various cells.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data on the concentration of this compound and related alkylglycerols in various natural sources. It is important to note that the concentration can vary depending on the species, geographical location, and the extraction method used.

| Natural Source | Organism | Tissue | Compound Measured | Concentration | Reference |

| Shark Liver Oil | Various species | Liver | Total Alkylglycerols | Highly variable, can be a major lipid component | |

| Chimera Liver Oil | Various species | Liver | Total Alkylglycerols | Quantified and compared to shark liver oil | |

| Mammalian Tissue | Bovine | Yellow Bone Marrow | Batyl Alcohol | Isolated and identified, but quantitative data from the original paper is not specified | |

| Mammalian Milk | Human | Milk | Batyl Alcohol | Present | |

| Soft Coral | Lobophytum | Whole Organism | Batyl Alcohol | Reported as present | |

| Soft Coral | Sarcophyton crassocaule | Whole Organism | Batyl Alcohol | Reported as present |

Experimental Protocols

The isolation and quantification of this compound from natural sources involve several key steps, from initial extraction to chromatographic separation and analysis.

Extraction of Lipids from Natural Sources

A general workflow for the extraction of lipids, including this compound, from marine tissues is outlined below.

Caption: General workflow for lipid extraction from biological tissues.

Methodology:

-

Homogenization: The biological tissue (e.g., shark liver) is homogenized to break down the cellular structures and release the lipids.

-

Lipid Extraction: A common method for lipid extraction is the Bligh-Dyer technique, which uses a mixture of chloroform and methanol. The homogenized tissue is mixed with these solvents to dissolve the lipids.

-

Phase Separation: Water is added to the mixture, leading to the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Collection of Organic Phase: The lower organic phase, which contains the this compound and other lipids, is carefully collected.

-

Solvent Evaporation: The solvent from the organic phase is removed under reduced pressure, typically using a rotary evaporator, to yield the crude lipid extract.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

A recently developed HPTLC method allows for the quantification of total alkyl and alkenyl glycerolipids.

Protocol:

-

Reduction of Ether Glycerolipids: The crude lipid extract is subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH₄), to convert both neutral and polar ether glycerolipids into their corresponding alkyl and alkenyl glycerols.

-

Purification: The resulting alkyl and alkenyl glycerols are purified, for instance, by solid-phase extraction, to remove interfering substances.

-

HPTLC Development: The purified sample is applied to an HPTLC plate. The plate is then developed in a suitable mobile phase to separate the alkyl and alkenyl glycerols.

-

Staining and Densitometric Analysis: After development, the plate is stained with a suitable reagent (e.g., a primuline (B81338) solution) and the separated bands are quantified using a densitometer. Calibration curves are generated using commercial standards of alkyl and alkenyl glycerols to determine the concentration in the samples.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Methodology:

-

Derivatization: To increase volatility and improve chromatographic separation, the hydroxyl groups of this compound are typically derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectrum of this compound can be identified by comparison with a reference library or by interpretation of its fragmentation pattern.

Biological Role and Metabolic Pathways

This compound plays a crucial role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are important components of cell membranes, particularly in the nervous system, and are involved in protecting cells against oxidative stress.

Role of this compound in Plasmalogen Synthesis

Dietary this compound can be incorporated into the metabolic pathway for plasmalogen synthesis. This is particularly relevant for therapeutic strategies aimed at increasing plasmalogen levels in certain diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: Showing metabocard for Batyl alcohol (HMDB0248884) [hmdb.ca]

- 3. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Batyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activities of 1-O-Octadecylglycerol: A Technical Guide for Researchers

Abstract

1-O-octadecylglycerol, a naturally occurring ether lipid, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 1-O-octadecylglycerol's functions, with a particular focus on its anti-cancer properties, immunomodulatory effects, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ether lipids and their therapeutic potential. It consolidates available quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of 1-O-octadecylglycerol's mechanism of action.

Introduction

1-O-octadecylglycerol, also known as batyl alcohol, belongs to the class of alkylglycerols, which are characterized by an alkyl chain attached to a glycerol (B35011) backbone via an ether linkage.[1] These compounds are found in various natural sources, including shark liver oil and hematopoietic organs.[1][2] The ether bond makes them resistant to degradation by lipases that cleave ester bonds in acylglycerols, contributing to their metabolic stability and distinct biological roles.

Research has highlighted the potential of 1-O-octadecylglycerol and related alkylglycerols in several therapeutic areas. Their ability to modulate immune responses and exhibit direct cytotoxic effects on cancer cells has made them promising candidates for further investigation in oncology and immunology.[1][2] This guide will delve into the specifics of these biological activities, presenting the available evidence in a structured and accessible format.

Anti-Cancer Activities

The anti-neoplastic properties of alkylglycerols, including 1-O-octadecylglycerol, are a primary focus of research. These effects are believed to be multifaceted, involving direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.

In Vitro Cytotoxicity

While specific IC50 values for pure 1-O-octadecylglycerol against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on mixtures of alkylglycerols from sources like shark liver oil have demonstrated significant cytotoxic effects. The anti-tumor activity appears to be cell-type specific, with evidence suggesting the induction of both apoptosis and necrosis.

Table 1: Cytotoxic Effects of Alkylglycerol Mixtures on Human Cancer Cell Lines

| Cell Line | Cancer Type | Effect Observed | Reference |

| Various | Leukemia | Inhibition of cell proliferation | |

| Not Specified | Not Specified | Induction of apoptosis or necrosis |

Note: This table summarizes the general findings on alkylglycerol mixtures. Further research is needed to establish specific IC50 values for purified 1-O-octadecylglycerol.

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of alkylglycerols is the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Quantitative Data on Apoptosis Induction by a Related Compound

A study on dodecyl gallate, another lipid-like molecule, demonstrated a significant increase in the apoptotic cell population in human osteosarcoma (MG-63) cells. Treatment with 40 µM dodecyl gallate for 24 hours resulted in approximately 45% of cells undergoing apoptosis. While not 1-O-octadecylglycerol, this provides a quantitative insight into how a lipophilic compound can induce apoptosis.

Table 2: Apoptosis Induction by Dodecyl Gallate in MG-63 Cells

| Compound | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |

| Dodecyl Gallate | 40 | 24 | ~45% |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines a standard method for quantifying apoptosis in cancer cells treated with 1-O-octadecylglycerol using flow cytometry.

Materials:

-

Cancer cell line of interest

-

1-O-octadecylglycerol (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of the experiment.

-

Treatment: Treat cells with varying concentrations of 1-O-octadecylglycerol and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Immune Modulation

1-O-octadecylglycerol has been shown to exert significant effects on the immune system, particularly through the activation of macrophages, which are key players in both innate and adaptive immunity.

Macrophage Activation

Studies have demonstrated that alkylglycerols can enhance macrophage phagocytic activity. This activation is not a direct effect but is mediated by factors released from lymphocytes upon their interaction with the alkylglycerols.

Experimental evidence suggests:

-

A brief in vitro treatment of mouse peritoneal cells with dodecylglycerol (a related alkylglycerol) resulted in a greatly enhanced Fc-receptor mediated ingestion activity of macrophages.

-

This macrophage activation requires a contribution from non-adherent cells (lymphocytes).

Table 3: Effect of Dodecylglycerol on Macrophage Activation

| Compound | Concentration | Cell Type | Effect | Reference |

| Dodecylglycerol (DDG) | 50 ng/mL | Mouse Peritoneal Cells | Enhanced Fc-receptor mediated ingestion |

Modulation of Cytokine Production

The immunomodulatory effects of alkylglycerols also extend to the regulation of cytokine production. Cytokines are signaling molecules that play a crucial role in orchestrating immune responses.

A study on 1-O-alkyl-glycerols from squid in obese asthma patients showed a decrease in the plasma levels of inflammatory cytokines such as TNF-α, IL-4, and IL-17a after three months of supplementation (0.4 g/day ).

Table 4: Effect of 1-O-Alkyl-glycerol Supplementation on Plasma Cytokine Levels in Obese Asthma Patients

| Cytokine | Change after 3 months | Reference |

| TNF-α | Decreased | |

| IL-4 | Decreased | |

| IL-17a | Decreased |

Experimental Protocol: Macrophage Phagocytosis Assay

This protocol describes a method to assess the effect of 1-O-octadecylglycerol on the phagocytic activity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

1-O-octadecylglycerol

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypan Blue solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with different concentrations of 1-O-octadecylglycerol for a specified duration. Include an untreated control.

-

Phagocytosis Induction: Add fluorescently labeled particles to the cells and incubate to allow for phagocytosis (e.g., 1-2 hours).

-

Quenching: Add Trypan Blue solution to quench the fluorescence of extracellular (non-phagocytosed) particles.

-

Washing: Wash the cells with cold PBS to remove excess particles and Trypan Blue.

-

Analysis:

-

Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the uptake of fluorescent particles.

-

Effects on Cellular Signaling Pathways

1-O-octadecylglycerol and other alkylglycerols are known to interfere with cellular signaling cascades, which are fundamental to the regulation of cell proliferation, survival, and differentiation. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets.

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play a crucial role in signal transduction. The activation of PKC is an essential step in cell proliferation. Alkylglycerols have been shown to inhibit the activation of PKC, possibly through competitive inhibition of diacylglycerol (DAG), a natural activator of PKC.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular responses like proliferation and differentiation. There is evidence that alkylglycerols can interfere with this pathway.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation

This protocol details the steps to investigate the effect of 1-O-octadecylglycerol on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Cell line of interest

-

1-O-octadecylglycerol

-

Growth factors (e.g., EGF) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with 1-O-octadecylglycerol for a specified time before stimulating with a growth factor.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

1-O-octadecylglycerol exhibits a range of promising biological activities, including anti-cancer and immunomodulatory effects. Its ability to interfere with key signaling pathways such as the PKC and MAPK cascades provides a mechanistic basis for its observed cellular effects. While the existing body of research, primarily on alkylglycerol mixtures, is encouraging, there is a clear need for more detailed studies focusing specifically on purified 1-O-octadecylglycerol. Future research should aim to establish definitive quantitative data, such as IC50 values across a broader panel of cancer cell lines, and to further elucidate the precise molecular targets and mechanisms of action within cellular signaling networks. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future investigations, ultimately paving the way for the potential therapeutic application of this intriguing ether lipid.

References

Batilol's Dichotomous Role in Inflammation: A Technical Guide for Researchers

Foreword

Batilol, a naturally occurring 1-O-alkylglycerol found in shark liver oil and bone marrow, presents a complex and intriguing profile in the context of inflammation.[1][2] While initially characterized as a pro-inflammatory agent, emerging evidence surrounding the broader class of alkylglycerols suggests a potential for anti-inflammatory activity, creating a compelling paradox for researchers in immunology and drug development. This technical guide synthesizes the current, albeit conflicting, evidence on this compound's role in modulating inflammatory responses. It provides a detailed overview of the proposed mechanisms of action, compiles the available quantitative data, and outlines experimental protocols to facilitate further investigation into this enigmatic compound. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound and related compounds.

The Pro-Inflammatory Potential of this compound and Alkylglycerols

Early research identified this compound and other alkylglycerols as potent activators of macrophages, key cells in the innate immune response.[2] This pro-inflammatory activity appears to be mediated through an indirect mechanism involving other immune cells.

Lymphocyte-Mediated Macrophage Activation

Studies utilizing the related alkylglycerol, dodecylglycerol (DDG), have demonstrated that the activation of macrophages is not a direct effect of the compound on these cells. Instead, it requires a sequential interaction with B and T lymphocytes.[3] In this proposed pathway, DDG first stimulates B cells, which in turn release a signaling molecule that activates T cells. These activated T cells then produce a factor that ultimately leads to macrophage activation, characterized by enhanced phagocytic capabilities.[3] This indirect activation cascade is a crucial consideration for in vitro and in vivo experimental designs.

A study on the RAW264.7 murine macrophage cell line indicated that alkylglycerols at non-toxic concentrations (0.1-5 μg/mL) could increase the levels of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) expression, with an effect comparable to that of lipopolysaccharide (LPS) at 1 μg/mL.

The Emergent Anti-Inflammatory Profile of Alkylglycerols

In contrast to the pro-inflammatory findings, more recent studies on complex mixtures of alkylglycerols, such as those found in squid and shark liver oil, suggest a potential for anti-inflammatory effects.

Modulation of Pro-Inflammatory Cytokines and Signaling Pathways

Research on 1-O-alkylglycerols derived from squid has shown a decrease in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and interleukin-17a (IL-17a). The proposed mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.

The conflicting observations between the pro- and anti-inflammatory effects of alkylglycerols may be attributable to several factors, including the specific chemical structure of the alkylglycerol, the dosage administered, the complexity of the biological system under investigation (e.g., isolated cells versus whole organisms), and the presence of other bioactive molecules in natural extracts.

Quantitative Data on the Inflammatory Effects of this compound and Related Alkylglycerols

The available quantitative data on the inflammatory effects of this compound are limited. The following table summarizes the key findings from studies on this compound and closely related alkylglycerols.

| Compound | Cell/System | Concentration | Measured Parameter | Result | Reference |

| Batyl Alcohol (sn-3-octadecylglycerol) | BALB/c Mice | Low concentrations | Macrophage Fc-mediated ingestion | Similar activation to DDG | |

| Alkylglycerols | RAW264.7 Macrophages | 0.1-5 µg/mL | ROS, NO, IL-6 | Increased expression | |

| 1-O-alkyl-glycerols (from squid) | Obese Asthma Patients | Not specified | Plasma TNF-α, IL-4, IL-17a | Decreased levels |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the inflammatory potential of this compound. These protocols are adapted from established methods used for studying inflammatory responses in macrophages.

Macrophage Culture and Activation

Objective: To prepare murine macrophages for stimulation with this compound.

Cell Line: RAW264.7 (a murine macrophage-like cell line).

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (to be dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%)

-

Lipopolysaccharide (LPS) from E. coli (positive control for pro-inflammatory response)

-

Cell scrapers

-

6-well or 96-well tissue culture plates

Procedure:

-

Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 6-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound or LPS. A vehicle control should be included.

-

Incubate the cells for the desired time period (e.g., 24 hours) before collecting the supernatant for cytokine analysis or lysing the cells for protein or RNA analysis.

Measurement of Nitric Oxide (NO) Production

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

Cell culture supernatant from this compound-treated macrophages

-

Griess Reagent System (e.g., from Promega)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Collect the cell culture supernatant from the macrophage culture experiment.

-

Add 50 µL of supernatant to a 96-well plate in triplicate.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples using the standard curve.

Measurement of Interleukin-6 (IL-6) Production

Objective: To quantify the secretion of the pro-inflammatory cytokine IL-6 by macrophages.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-6 in the cell culture supernatant.

Materials:

-

Cell culture supernatant from this compound-treated macrophages

-

Mouse IL-6 ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

-

96-well microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the IL-6 ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and IL-6 standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IL-6 concentration in the samples using the standard curve.

Lymphocyte-Macrophage Co-culture for Indirect Activation

Objective: To investigate the indirect, lymphocyte-mediated activation of macrophages by this compound.

Materials:

-

Splenocytes isolated from mice (as a source of B and T lymphocytes)

-

Peritoneal macrophages or bone marrow-derived macrophages (BMDMs) from mice

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Transwell inserts (0.4 µm pore size) for 24-well plates

Procedure:

-

Isolate splenocytes from the spleen of a mouse using standard procedures.

-

Isolate peritoneal macrophages or generate BMDMs.

-

To test the effect of this compound-treated lymphocytes on macrophages: a. Culture splenocytes with this compound for a predetermined time (e.g., 24 hours). b. Collect the conditioned medium from the this compound-treated splenocytes. c. Add the conditioned medium to a culture of macrophages and incubate for 24-48 hours. d. Assess macrophage activation by measuring phagocytosis, cytokine production, or surface marker expression.

-

To test the requirement of cell-cell contact: a. Plate macrophages in the bottom of a 24-well plate. b. Place a Transwell insert into each well. c. Add splenocytes to the top of the Transwell insert. d. Add this compound to the co-culture system. e. After incubation, assess macrophage activation in the bottom well.

Visualization of Proposed Signaling Pathways

The following diagrams illustrate the hypothetical signaling pathways for the pro- and anti-inflammatory actions of alkylglycerols, based on the current literature.

References

Early Investigations into Batilol and its Influence on Erythropoiesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, a glyceryl ether also known as batyl alcohol, has been the subject of early scientific inquiry regarding its potential influence on hematopoiesis, the process of blood cell formation. This technical guide delves into the foundational studies that explored the effects of this compound on erythropoiesis, the specific lineage of hematopoiesis responsible for the production of red blood cells (erythrocytes). While direct and extensive research on this specific interaction is limited in contemporary literature, early investigations provide valuable insights into the potential biological activity of this compound. This document aims to consolidate the available data from these pioneering studies, presenting it in a structured format to aid researchers and professionals in the fields of hematology and drug development.

The primary focus of this guide is to present the quantitative data and experimental methodologies from key early studies, offering a historical perspective on the understanding of this compound's hematopoietic properties. The information is intended to serve as a resource for those interested in the historical context of hematopoietic stimulants and the potential for re-evaluating such compounds with modern research techniques.

Core Findings from Early Studies

The seminal early work in this area is the 1959 study by Linman and colleagues, which investigated the hematopoietic effects of oral batyl alcohol administration in normal rats. Their findings are central to understanding the initial observations of this compound's impact on red blood cell production.

Quantitative Data from Animal Studies

| Hematological Parameter | Observed Effect of this compound Administration | Notes |

| Erythrocyte Count | Erythrocytosis (Increased Red Blood Cell Count)[1][2][3][4][5] | The increase was characterized by the production of microcytes (smaller than normal red blood cells). |

| Reticulocyte Count | Reticulocytosis (Increased count of immature red blood cells) | This suggests a stimulation of red blood cell production in the bone marrow. |

| Hemoglobin Level | No significant increase | |

| Hematocrit Level | No significant increase | |

| Thrombocyte (Platelet) Count | Thrombocytosis (Increased Platelet Count) | |

| Leukocyte (White Blood Cell) Count | Leukocytosis (Increased White Blood Cell Count) | |

| Bone Marrow | Hyperplasia of all myeloid elements | This indicates a general stimulation of the bone marrow. |

| Iron-59 Incorporation | No enhancement in hemoglobin of recipient rats or in vitro bone marrow cultures | This suggests that the mechanism of action is not related to an increased uptake of iron for hemoglobin synthesis. |

Experimental Protocols

Detailed experimental protocols from the early studies are not fully available in the accessible literature. However, based on the summaries and citations, we can infer the general methodology employed in the key rat study.

In Vivo Animal Study: Oral Administration of this compound in Rats

-

Test Substance: this compound (Batyl Alcohol)

-

Animal Model: Normal rats

-

Route of Administration: Oral

-

Key Findings: The oral administration of this compound to normal rats resulted in a notable increase in the number of red blood cells, a condition known as erythrocytosis. This was accompanied by an increase in reticulocytes, which are immature red blood cells, suggesting that this compound stimulates their production. Interestingly, this rise in red blood cell count was not associated with an increase in hemoglobin or hematocrit levels. The study also observed an increase in platelets (thrombocytosis) and white blood cells (leukocytosis), along with a general stimulation of the bone marrow (hyperplasia of all myeloid elements).

The study by Linman and colleagues also noted that the observed erythrocytic response was similar to that induced by a thermostable, ether-soluble factor found in plasma known to stimulate red blood cell production.

Visualizations

To better understand the described processes and relationships, the following diagrams have been generated using the DOT language.

References

A Deep Dive into the Scientific Journey of Alkylglycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of alkylglycerol (AKG) research, from their origins in folk medicine to their modern-day investigation as potent bioactive compounds. This document details key discoveries, experimental methodologies, and the evolving understanding of their mechanisms of action, with a focus on their roles in immunology and oncology.

From Scandinavian Folk Remedy to Laboratory Discovery: The Early History

The story of alkylglycerols begins not in a laboratory, but in the traditional fishing communities of Scandinavia. For centuries, shark liver oil was a staple of folk medicine, used to treat a variety of ailments, including wounds, respiratory tract infections, and as a general tonic.[1][2] The robust nature of sharks and their apparent resistance to infections and tumors fueled the belief in the oil's therapeutic properties.[2][3]

The scientific investigation into the components of shark liver oil began in the early 20th century. In 1922, Japanese researchers Tsujimoto and Toyama first identified a unique class of ether lipids in shark liver oil, which they named alkylglycerols.[2] However, it was the pioneering work of Nobel laureate Sir Robert Robinson in 1930 that led to their first chemical synthesis, paving the way for more detailed scientific study.

A pivotal moment in alkylglycerol research came in the 1950s with the work of Swedish oncologist Dr. Astrid Brohult. Intrigued by the observation that bone marrow from healthy calves could stimulate white blood cell production in children with leukemia, she and her husband, Dr. Sven Brohult, embarked on a journey to identify the active components. Their research led them to the discovery that alkylglycerols were the key hematopoietic factors in the bone marrow extracts. This seminal work laid the foundation for decades of research into the therapeutic potential of alkylglycerols, particularly in the context of cancer treatment and radiation protection.

Key Research Milestones in Alkylglycerol Science

The following timeline highlights the critical discoveries and advancements in the field of alkylglycerol research:

| Year/Period | Key Discovery or Milestone | Significance | Key Researchers/References |

| Centuries Ago | Use of shark liver oil in Scandinavian folk medicine. | Traditional use provided the impetus for scientific investigation. | N/A |

| 1922 | First identification of alkylglycerols in shark liver oil. | Marked the beginning of the scientific study of these compounds. | Tsujimoto and Toyama |

| 1930 | First chemical synthesis of alkylglycerols. | Enabled controlled experimental studies. | Sir Robert Robinson |

| 1950s | Identification of alkylglycerols as hematopoietic factors in calf bone marrow. | Uncovered the role of AKGs in stimulating white blood cell production. | Astrid and Sven Brohult |

| 1963 | Publication of Astrid Brohult's thesis on the use of alkylglycerols in radiation treatment. | Demonstrated the protective effects of AKGs against radiation-induced leukopenia and thrombocytopenia. | Astrid Brohult |

| 1970s | Evidence emerges for the anti-cancer properties of alkylglycerols. | Research expanded to investigate the direct effects of AKGs on tumor growth. | Various researchers |

| 1980s-Present | Investigation into the immunomodulatory effects and mechanisms of action. | Focus shifted to understanding how AKGs interact with the immune system and cellular signaling pathways. | Various researchers |

Core Research Areas and Experimental Findings

The therapeutic potential of alkylglycerols has been explored in several key areas, with a significant body of research focused on their effects on hematopoiesis, the immune system, and cancer.

Hematopoiesis and Protection from Radiation

Dr. Astrid Brohult's initial research demonstrated that alkylglycerols could stimulate the production of white blood cells (leukocytes) and platelets (thrombocytes). This hematopoietic effect was particularly significant in the context of radiation therapy for cancer, which often leads to a dangerous drop in blood cell counts.

Subsequent studies by the Brohults and others confirmed that pre-treatment with alkylglycerols could mitigate the negative effects of radiation on the bone marrow, leading to a less severe decrease in white blood cells and platelets.

Experimental Workflow: Brohult's Studies on Radiation Protection

Immunomodulatory Effects

Alkylglycerols have been shown to exert significant effects on the immune system, primarily through the activation of macrophages. Macrophages are crucial players in the innate immune response, responsible for engulfing pathogens and cellular debris.

Research has indicated that alkylglycerols can enhance macrophage phagocytic activity and stimulate the production of various cytokines, which are signaling molecules that regulate the immune response. This immunostimulatory action is believed to contribute to their anti-infective and anti-tumor properties.

Anti-Cancer Research

The anti-cancer properties of alkylglycerols have been a major focus of research since the 1970s. Studies have suggested several mechanisms through which alkylglycerols may combat cancer:

-

Direct Cytotoxicity: Some studies have shown that alkylglycerols can directly inhibit the growth of tumor cells.

-

Inhibition of Angiogenesis: There is evidence to suggest that alkylglycerols may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.

-

Immune System Activation: By stimulating the immune system, particularly macrophages, alkylglycerols may help the body to recognize and destroy cancer cells.

-

Inhibition of Protein Kinase C (PKC): Alkylglycerols have been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme that plays a crucial role in cell proliferation. By competitively inhibiting the activation of PKC, alkylglycerols may help to control unregulated cell growth, a hallmark of cancer.

Signaling Pathway: Alkylglycerol Inhibition of Protein Kinase C

Quantitative Data from Key Studies

While a comprehensive meta-analysis of all quantitative data is beyond the scope of this guide, the following table summarizes key dosage and outcome data from some of the historical studies.

| Study/Researcher | Condition Studied | Dosage of Alkylglycerols | Key Quantitative Outcomes | Reference |

| Brohult et al. | Radiation-induced leukopenia in cervical cancer patients | 200 mg, three times daily | The decrease in white blood cell and platelet counts following radiation was less pronounced in the alkylglycerol-treated group compared to controls. | |

| Brohult et al. | Mortality in cervical cancer patients | 600 mg daily (prophylactic) | A retrospective study suggested a reduced long-term mortality rate in patients who received alkylglycerols prior to and during radiation therapy. | |

| Pugliese et al. | General immune support | 100 mg, three times a day | This dosage is suggested to have immunostimulatory effects with no known side effects. |

Experimental Protocols: A Methodological Overview

Detailed experimental protocols from the early research are often not fully documented in modern publications. However, based on available literature, we can outline the general methodologies used in key areas of alkylglycerol research.

Extraction and Purification of Alkylglycerols from Shark Liver Oil

The initial source of alkylglycerols for research was shark liver oil. The general steps for their extraction and purification include:

-

Saponification: The oil is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the ester bonds of triglycerides, leaving the ether bonds of alkylglycerols intact.

-

Extraction: The non-saponifiable fraction, which contains the alkylglycerols, is then extracted using an organic solvent (e.g., diethyl ether).

-

Purification: Further purification is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the different types of alkylglycerols (e.g., chimyl, batyl, and selachyl alcohol).

In Vivo Studies in Animal Models

Animal models, particularly mice and rats, have been instrumental in studying the effects of alkylglycerols. A general protocol for an in vivo study might involve:

-

Animal Model: Selection of an appropriate animal model (e.g., a tumor-bearing mouse model for cancer studies).

-

Treatment Groups: Animals are divided into control and treatment groups. The treatment group receives alkylglycerols, often administered orally (gavage) or through intraperitoneal injection.

-

Dosage and Duration: A specific dosage of alkylglycerols is administered for a defined period.

-

Monitoring and Data Collection: Various parameters are monitored, such as tumor size, body weight, and blood cell counts. At the end of the study, tissues may be collected for histological or biochemical analysis.

In Vitro Cell Culture Experiments

Cell culture systems provide a controlled environment to study the direct effects of alkylglycerols on cells. A typical in vitro experiment would follow these steps:

-

Cell Line Selection: An appropriate cell line is chosen based on the research question (e.g., a cancer cell line to study anti-proliferative effects).

-

Cell Culture: Cells are grown in a suitable culture medium.

-

Treatment: Alkylglycerols, dissolved in a suitable solvent, are added to the culture medium at various concentrations.

-

Assays: A variety of assays can be performed to assess the effects of alkylglycerols, such as:

-

Proliferation assays (e.g., MTT assay): To measure the effect on cell growth.

-

Apoptosis assays: To determine if the cells are undergoing programmed cell death.

-

Enzyme activity assays: To measure the effect on specific enzymes like Protein Kinase C.

-

Future Directions and Conclusion

The history of alkylglycerol research is a testament to the value of exploring traditional remedies through the lens of modern science. From their humble beginnings in Scandinavian folk medicine, alkylglycerols have emerged as a fascinating class of bioactive lipids with a wide range of potential therapeutic applications.

While much has been learned about their hematopoietic, immunomodulatory, and anti-cancer properties, further research is needed to fully elucidate their mechanisms of action and to translate these findings into effective clinical therapies. Future research should focus on:

-

Clinical Trials: Well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of alkylglycerols for various conditions.

-

Mechanism of Action: Further investigation into the specific molecular targets and signaling pathways affected by alkylglycerols is crucial for understanding their biological effects.

-

Synergistic Effects: Exploring the potential synergistic effects of alkylglycerols with conventional therapies, such as chemotherapy and radiation, could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Batilol

These comprehensive application notes provide detailed protocols for the in vivo administration of batilol (also known as batyl alcohol or 1-O-Octadecylglycerol), designed for researchers, scientists, and drug development professionals. The following sections detail experimental methodologies, quantitative data from preclinical studies, and potential signaling pathways involved in this compound's biological activities.

Introduction

This compound is a naturally occurring alkylglycerol found in shark liver oil and mammalian hematopoietic tissues.[1][2][3][4] It is a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are essential components of cellular membranes.[5] In vivo studies have demonstrated various biological effects of this compound and other alkylglycerols, including the stimulation of hematopoiesis, modulation of the immune system, and anti-tumor activities. These notes provide protocols based on published in vivo research to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes dosages and administration routes from in vivo studies investigating the effects of this compound.

| Animal Model | This compound Dosage | Administration Route | Study Duration | Key Findings | Reference |

| C57BL/6 Mice (High-Fat Diet-Induced Obesity Model) | 20 mg/kg and 200 mg/kg | Oral | Not specified | Investigated effects on obesity and insulin (B600854) resistance. | |

| Gnpat Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata) | Not specified (oral supplementation) | Oral (in diet) | 2 months | Normalized cardiac plasmalogen levels and rescued decreased cardiac conduction. | |

| Pex7 Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata Type 1) | 2% in diet | Oral (in diet) | Not specified | Rescued plasmalogen levels and ameliorated pathology. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

A. Formulation for Oral Gavage (Suspension)

This protocol is suitable for precise daily dosing.

-

Materials:

-

This compound (powder)

-

Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Sterile tubes for storage

-

-

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

-

Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.

-

Store the suspension at 4°C for up to one week. Agitate well before each use.

-

B. Formulation for Dietary Supplementation

This method is suitable for long-term administration.

-

Materials:

-

This compound (powder)

-

Standard rodent chow

-

Food mixer

-

-

Procedure:

-

Calculate the amount of this compound required to achieve the desired percentage in the diet (e.g., 2% w/w).

-

Finely grind the standard rodent chow into a powder.

-

Thoroughly mix the this compound powder with the powdered chow in a food mixer until a homogenous mixture is achieved.